N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-5-6-12(11(2)8-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHPKPBXAYKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound features a thiophene ring fused with a 1,3,4-thiadiazole moiety, which is known for its diverse pharmacological activities. The presence of the thiophene and thiadiazole rings contributes to the compound's ability to interact with biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:
- Cell Line Studies : The compound exhibited significant activity against various cancer cell lines. One study reported IC50 values of 5.46 µM and 12.58 µM against Hep3B cells for two related derivatives (designated as 2b and 2e ) . These compounds disrupted spheroid formation in cancer cells, promoting aggregation into globular shapes, which is indicative of impaired cell proliferation.
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with the tubulin-colchicine-binding pocket similarly to established anticancer agents like colchicine . The high aromaticity of the thiophene ring enhances these interactions, suggesting that modifications to this structure could lead to even more potent anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, derivatives containing the thiadiazole moiety have shown promising antimicrobial activities:
- Broad Spectrum Efficacy : Compounds derived from 1,3,4-thiadiazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antibiotics like itraconazole .
- Specific Activity : One study indicated that a derivative had an MIC of 32.6 μg/mL against E. coli, outperforming some conventional treatments . This suggests potential for development into new antimicrobial therapies.
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
| Activity Type | Target Cell/Organism | IC50/MIC Value | Study Reference |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 µM | |
| Anticancer | HepG2 | 4.37 µM | |
| Antimicrobial | E. coli | 32.6 μg/mL | |
| Antimicrobial | S. aureus | 62.5 μg/mL |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiophene carboxamide derivatives:
- Synthesis and Characterization : A study synthesized novel thiophene carboxamide derivatives and characterized their structures using spectroscopic methods . The findings indicated that these derivatives possess significant antioxidant properties alongside their antimicrobial effects.
- In Silico Studies : Computational studies have been conducted to predict the binding affinities of these compounds with various biological targets. Results showed favorable binding energies that correlate with observed biological activities .
- Pharmacological Reviews : Reviews have summarized the broad pharmacological potential of thiadiazole derivatives, indicating their roles in treating various diseases beyond cancer, including infections caused by resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Thiadiazole Derivatives : A series of thiadiazole derivatives have been evaluated for their antibacterial and antifungal activities. Compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide showed promising results against resistant strains of bacteria like Staphylococcus aureus and Enterococcus faecium .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, certain derivatives have been shown to inhibit the activity of essential enzymes in microbial cells .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cytotoxicity Studies : In vitro studies on various human cancer cell lines (e.g., HT-29, A431, PC3) have revealed that compounds similar to this compound exhibit significant cytotoxic effects. For instance, modifications to the thiadiazole structure have enhanced the antiproliferative activity against these cancer cell lines .
- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. For example, upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 have been observed .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds:
- Functional Groups : The presence of specific functional groups (e.g., carboxamide) influences the biological activity significantly. Modifications to these groups can lead to enhanced interactions with biological targets .
- Substituent Variations : Variations in the aromatic substituents on the thiadiazole ring can lead to different levels of activity against microbial and cancer cell lines. This highlights the importance of chemical diversity in developing effective therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of 1,3,4-thiadiazole derivatives and tested their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi resistant to conventional treatments .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of a novel derivative on A431 cancer cells. The compound was shown to inhibit cell proliferation significantly and induce apoptosis through specific signaling pathways involving VEGFR-2 inhibition .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide intermediates. A validated protocol involves reacting N-substituted hydrazinecarbothioamides with dehydrating agents.
Procedure :
- Intermediate 1 : N-(Carboxyethyl)thiosemicarbazide is prepared by reacting ethyl hydrazinecarboxylate with ammonium thiocyanate in ethanol under reflux (12 h, 80°C).
- Cyclization : Treat Intermediate 1 with concentrated sulfuric acid (H₂SO₄) at 0–5°C for 2 h. The reaction proceeds via intramolecular dehydration, forming 2-amino-5-mercapto-1,3,4-thiadiazole.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Reaction Time | 2 h | |
| Characterization | ¹H NMR (DMSO-d6): δ 5.21 (s, 2H, NH₂), 3.45 (t, 2H, SCH₂) |
Functionalization with the Thioether-Acetamide Side Chain
Alkylation of Thiadiazole-Thiol
The 5-mercapto group on the thiadiazole undergoes nucleophilic substitution with N-(2,4-dimethylphenyl)-2-chloroacetamide.
Procedure :
- Intermediate 2 : Synthesize N-(2,4-dimethylphenyl)-2-chloroacetamide by reacting 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) (0°C, 1 h).
- Alkylation : Combine 2-amino-5-mercapto-1,3,4-thiadiazole (1 eq) with Intermediate 2 (1.2 eq) in dry DMF. Add potassium carbonate (K₂CO₃, 2 eq) and stir at 60°C for 6 h.
Optimization Notes :
- Excess K₂CO₃ ensures deprotonation of the thiol group, enhancing nucleophilicity.
- DMF polarity facilitates SN2 displacement.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane 3:7) | |
| LC-MS | m/z 327.1 [M+H]⁺ |
Amide Coupling with Thiophene-2-Carboxylic Acid
Activation and Coupling
The final step involves coupling the thiadiazole amine with thiophene-2-carboxylic acid using a carbodiimide-based reagent.
Procedure :
- Activation : Mix thiophene-2-carboxylic acid (1.1 eq) with O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) in anhydrous DMF (0.5 mL) under argon.
- Coupling : Add the thiadiazole intermediate (1 eq) and stir at room temperature for 12 h. Quench with ice-water and extract with ethyl acetate.
Mechanistic Insight :
TBTU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58–63% | |
| Purification | Preparative HPLC (C18, acetonitrile/water + 0.1% formic acid) | |
| HRMS | m/z 447.0982 [M+H]⁺ (calc. 447.0985) |
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
Discussion of Synthetic Challenges and Optimizations
Thiadiazole Ring Stability
The 1,3,4-thiadiazole core is susceptible to ring-opening under strongly acidic conditions. Cyclization with H₂SO₄ at low temperatures (0–5°C) minimizes decomposition.
Regioselectivity in Alkylation
Competing N-alkylation is suppressed by using a bulky base (K₂CO₃) and polar aprotic solvents (DMF), favoring S-alkylation.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃). Subsequent coupling reactions introduce the thiophene-2-carboxamide and substituted phenyl groups. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercapto-1,3,4-thiadiazole) with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Using coupling agents like EDC/HOBt or DCC to link the thiadiazole-thioether intermediate to thiophene-2-carboxylic acid .
- Optimization : Control temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (6–12 hours) to achieve >70% yield. Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring (δ 160–170 ppm for C=S) and substituent integration (e.g., methyl groups at δ 2.2–2.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~490–510 Da) and fragmentation patterns (e.g., cleavage at the thioether bond) .
- FTIR : Identify carbonyl stretches (1650–1700 cm⁻¹ for amides) and thiadiazole ring vibrations (1450–1500 cm⁻¹) .
Q. How to assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples to 40–60°C for 1–4 weeks; analyze degradation via HPLC. Thiadiazole rings are prone to hydrolysis at high temperatures .
- Photostability : Expose to UV light (254 nm) and monitor changes in UV-Vis spectra (e.g., λmax shifts indicate decomposition) .
- Solution stability : Test in buffers (pH 4–9) and DMSO; precipitate or discoloration suggests instability .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Purity verification : Ensure >95% purity via HPLC and elemental analysis. Impurities like unreacted intermediates (e.g., free thiols) can skew bioassay results .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin). Variability in ATP-based vs. MTT assays may explain discrepancies .
- SAR analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl analogs) on target binding using molecular docking .
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide group and kinase hinge region (e.g., Met793) .
- MD simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability. Pay attention to thiadiazole-thioether flexibility affecting ligand-receptor contacts .
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the thiophene carboxamide for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to improve bioavailability .
Q. What crystallographic challenges arise in resolving the compound’s structure?
- Methodological Answer :
- Crystal growth : Use slow evaporation (e.g., chloroform/methanol 1:1) and seeding techniques. Thiadiazole derivatives often form twinned crystals; optimize cooling rates .
- SHELX refinement : Employ SHELXL for high-resolution data (≤0.8 Å). Constrain thermal parameters for flexible thioether chains and resolve disorder via PART instructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
